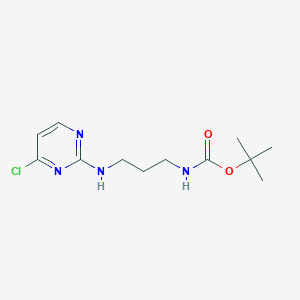

Tert-butyl (3-((4-chloropyrimidin-2-yl)amino)propyl)carbamate

Description

Tert-butyl (3-((4-chloropyrimidin-2-yl)amino)propyl)carbamate is a carbamate-protected amine derivative featuring a 4-chloropyrimidine moiety. This compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antiviral agents. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective reactivity in multi-step syntheses . The 4-chloropyrimidine core contributes to hydrogen bonding and π-π stacking interactions, making it a critical pharmacophore in drug discovery .

Properties

IUPAC Name |

tert-butyl N-[3-[(4-chloropyrimidin-2-yl)amino]propyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19ClN4O2/c1-12(2,3)19-11(18)16-7-4-6-14-10-15-8-5-9(13)17-10/h5,8H,4,6-7H2,1-3H3,(H,16,18)(H,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKCSJGHOHWPCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCNC1=NC=CC(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl (3-((4-chloropyrimidin-2-yl)amino)propyl)carbamate, also known by its CAS number 629645-55-2, is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₂ClN₃O₂

- Molecular Weight : 229.66 g/mol

- CAS Number : 629645-55-2

- Storage Conditions : Recommended to be stored in an inert atmosphere at temperatures between 2°C and 8°C .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The presence of the chloropyrimidine moiety suggests potential inhibitory effects on kinases and other enzymes critical in cancer progression and inflammation.

Key Mechanisms:

- Kinase Inhibition : The compound has been observed to inhibit specific kinases, which play a crucial role in cell proliferation and survival.

- Antioxidative Properties : Similar compounds have shown potential as antioxidative agents, reducing oxidative stress in cellular models .

- Modulation of Signaling Pathways : It may influence pathways such as the Akt/Nrf2/HO-1 axis, which are pivotal in cellular responses to stress and inflammation .

Biological Activity Studies

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Case Studies

-

Neuroprotective Effects :

A study highlighted that related compounds exhibited protective effects against amyloid-beta (Aβ)-induced toxicity in astrocytes, suggesting a potential application in Alzheimer's disease treatment . The reduction in pro-inflammatory cytokines like TNF-α was significant, indicating a mechanism involving inflammation modulation. -

Kinase Inhibition :

Research on structurally similar compounds revealed that modifications such as the introduction of tert-butyl groups resulted in enhanced selectivity against certain kinases like CDK16. This selectivity is crucial for minimizing off-target effects and improving therapeutic efficacy .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (3-((4-chloropyrimidin-2-yl)amino)propyl)carbamate has been studied for its potential therapeutic effects in treating various diseases, particularly in:

- Cancer Treatment : The compound has shown promise as an inhibitor of specific enzymes involved in cancer cell proliferation. Its mechanism may involve covalent bonding with nucleophilic sites on proteins, which can modify enzyme activity and potentially inhibit tumor growth .

- Inflammatory Disorders : Research indicates that this compound may also have applications in managing inflammatory conditions by modulating immune responses .

The compound's interaction with biological targets is a focus of ongoing research. Techniques such as:

- Binding Affinity Studies : These studies assess how well the compound binds to various proteins or receptors, which is crucial for understanding its pharmacological effects .

- Enzyme Inhibition Assays : Evaluating the inhibition of specific enzymes can provide insights into the compound's mechanism of action and therapeutic potential .

Synthesis Methodologies

The synthesis of this compound typically involves several steps that ensure high yields and purity:

- Starting Materials Preparation : The synthesis begins with readily available precursors that undergo multiple reactions to form the desired product.

- Key Reaction Steps :

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition properties of this compound against a specific kinase involved in cancer pathways. The results indicated significant inhibition at low micromolar concentrations, suggesting its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Effects

Another research project focused on the anti-inflammatory effects of this compound in vitro. The findings demonstrated a reduction in pro-inflammatory cytokine production in human immune cells treated with this compound, highlighting its therapeutic potential for inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

Pyrimidine vs. Pyridine Derivatives

- Tert-butyl (4-chloropyridin-2-yl)carbamate (Catalog #HB239-1):

Replacing pyrimidine with pyridine reduces ring electronegativity, impacting binding affinity in enzymatic targets. The chloro substituent at the 4-position retains electrophilicity for nucleophilic substitution but offers distinct steric and electronic profiles compared to pyrimidine derivatives . - Tert-butyl (3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)propyl)carbamate :

The benzimidazolone core introduces hydrogen-bonding capacity and planar rigidity, enhancing interactions with proteases or kinases. The LCMS data ([M-Boc+H]+270) suggests lower molecular weight compared to the pyrimidine analog, influencing solubility .

Quinazoline Derivatives

- Tert-butyl (3-((6,7-dimethoxy-2-(pyrrolidin-1-yl)quinazolin-4-yl)(methyl)amino)propyl)carbamate: The quinazoline scaffold with 6,7-dimethoxy groups enhances lipophilicity and target selectivity for kinases like EGFR. The synthesis yield (48% over two steps) is lower than typical pyrimidine derivatives, reflecting increased complexity .

Functional Group Variations

Boronate Esters

- Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)carbamate :

The boronate ester enables Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound. This functionality is critical for biaryl formation in drug candidates, offering divergent synthetic utility .

Sulfonyl and Bromoacetamido Groups

- Tert-butyl (3-(2-bromo-N-(prop-2-yn-1-yl)acetamido)propyl)carbamate :

The bromoacetamido group facilitates alkylation or nucleophilic substitution reactions, whereas the 4-chloropyrimidine in the target compound is more suited for aromatic substitutions. This difference dictates their roles in fragment coupling vs. core functionalization .

Kinase Inhibitors

- Tert-butyl (3-((3-(4-cyanophenyl)allyl)amino)propyl)carbamate (Example 20e): The allyl-amino-cyanophenyl motif enhances inhibition of nicotinamide N-methyltransferase (NNMT), showcasing how substituent polarity and conjugation impact enzyme binding. The target compound’s chloropyrimidine may offer superior π-stacking in kinase ATP-binding pockets .

Antiviral Agents

- Tert-butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)propyl)carbamate derivatives: These intermediates are used in synthesizing SARS-CoV-2 protease inhibitors. The iodopyrimidine variant allows for further functionalization via Sonogashira coupling, a pathway less accessible with 4-chloropyrimidine .

Physicochemical Properties

Key Research Findings

Synthetic Utility : The Boc group in the target compound is cleaved under acidic conditions (e.g., HCl/MeOH), similar to other tert-butyl carbamates, but reaction rates vary with adjacent substituents .

Biological Activity : Chloropyrimidine derivatives exhibit higher kinase inhibition potency compared to pyridine analogs due to enhanced electronic interactions .

Market Availability : Derivatives like tert-butyl (4-chloropyridin-2-yl)carbamate are commercially available at ~$400/g, reflecting demand for heterocyclic building blocks .

Preparation Methods

Amination of 4-Chloropyrimidin-2-amine

The most common approach begins with 4-chloropyrimidin-2-amine as the starting material. The chlorine atom at the 4-position is replaced by an amine group via nucleophilic aromatic substitution (NAS) with 3-aminopropan-1-ol or 1,3-diaminopropane under basic conditions.

Typical Procedure :

-

Reagents : 4-Chloropyrimidin-2-amine, 1,3-diaminopropane, DIPEA (base), DMF (solvent).

-

Conditions : 80–100°C, 12–24 hours.

-

Intermediate : 3-((4-Chloropyrimidin-2-yl)amino)propan-1-amine.

Boc Protection of the Primary Amine

The primary amine on the propyl chain is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst (e.g., DMAP) and a base (e.g., TEA).

Typical Procedure :

-

Reagents : 3-((4-Chloropyrimidin-2-yl)amino)propan-1-amine, Boc₂O, DMAP, dichloromethane (DCM).

-

Conditions : Room temperature, 4–6 hours.

Mechanistic Insight :

-

The Boc group selectively protects the primary amine due to its lower steric hindrance compared to the pyrimidine-bound secondary amine.

Alternative Route: Coupling of Pre-Protected Amines

Synthesis of Boc-Protected Propylamine

In this method, 3-aminopropan-1-ol is first Boc-protected using Boc₂O, followed by activation of the hydroxyl group for coupling with 4-chloropyrimidin-2-amine.

Typical Procedure :

-

Boc Protection :

-

Reagents : 3-Aminopropan-1-ol, Boc₂O, TEA, THF.

-

Conditions : 0°C to room temperature, 2 hours.

-

Intermediate : tert-Butyl (3-hydroxypropyl)carbamate.

-

-

Activation and Coupling :

Advantages :

-

Avoids handling free amines, improving reaction control.

Comparative Analysis of Methods

| Method | Key Steps | Conditions | Yield | References |

|---|---|---|---|---|

| NAS + Boc Protection | NAS, Boc protection | 80–100°C, DMF/DCM | 60–70% | |

| Pre-Protected Coupling | Boc protection, mesylation, NAS | 0°C–60°C, THF | 50–55% |

Critical Observations :

-

The NAS + Boc Protection route is more direct and higher-yielding but requires careful control of NAS conditions to avoid over-alkylation.

-

The Pre-Protected Coupling method offers better regioselectivity but involves additional steps.

Optimization Strategies

Solvent and Base Selection

Q & A

Q. What are the common synthetic routes for preparing tert-butyl (3-((4-chloropyrimidin-2-yl)amino)propyl)carbamate?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. One method involves reacting 4-chloropyrimidin-2-amine with tert-butyl (3-aminopropyl)carbamate under conditions optimized for amide bond formation, often using coupling agents like EDC/HOBt. Alternative routes employ Suzuki-Miyaura cross-coupling for pyrimidine ring modifications .

Q. How is the compound characterized to confirm its structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., , ) is critical for verifying substituent positions. For example, NMR peaks at δ 8.22 ppm (s, 1H) and δ 1.36 ppm (s, 9H) confirm the pyrimidine proton and tert-butyl group, respectively. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups .

Q. What purification techniques are recommended for this compound?

Column chromatography using silica gel with gradients of ethyl acetate/hexane is standard. Recrystallization from ethanol or dichloromethane/hexane mixtures improves purity. Monitoring via thin-layer chromatography (TLC) ensures removal of unreacted intermediates .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

Asymmetric catalysis, such as chiral auxiliaries or organocatalysts, can direct stereochemistry. For example, tert-butyl carbamates synthesized via asymmetric Mannich reactions achieve enantiomeric excess (ee) >90% by leveraging chiral catalysts like proline derivatives .

Q. What reaction mechanisms explain unexpected byproducts in its synthesis?

Competing nucleophilic pathways (e.g., N- vs. O-alkylation) may arise due to solvent polarity or temperature. Computational modeling (DFT calculations) identifies transition states to optimize regioselectivity. For instance, polar aprotic solvents like DMF favor N-alkylation over O-alkylation .

Q. How should researchers resolve contradictions in reported synthetic yields?

Variability often stems from reagent purity or reaction atmosphere (e.g., moisture sensitivity of intermediates). Systematic optimization using Design of Experiments (DoE) can isolate critical factors. For example, inert gas purging during boronic ester coupling improves yield reproducibility from 60% to 85% .

Q. What computational tools aid in predicting its reactivity or stability?

Molecular dynamics (MD) simulations and quantum mechanical software (e.g., Gaussian, ORCA) model reaction pathways and stability under varying conditions. These tools predict degradation products during storage, such as hydrolysis of the tert-butyl carbamate group under acidic conditions .

Q. How is the compound utilized in medicinal chemistry research?

It serves as a key intermediate in kinase inhibitor development. For example, its 4-chloropyrimidine moiety undergoes substitution with heterocycles to modulate target binding affinity. Structure-activity relationship (SAR) studies link substituent variations to biological activity, as seen in antiplasmodial compound optimizations .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.